molecular formula C25H25N5O2 B2693363 3-((1-(quinoline-2-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034475-12-0

3-((1-(quinoline-2-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2693363
CAS No.: 2034475-12-0
M. Wt: 427.508
InChI Key: GHZPVDWVXVWYLL-UHFFFAOYSA-N
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Description

3-((1-(quinoline-2-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a synthetic small molecule with the molecular formula C25H25N5O2 . This compound features a hybrid structure incorporating quinoline, piperidine, and 1,2,4-triazol-5-one pharmacophores, making it a compound of significant interest in medicinal chemistry and drug discovery research. The 1,2,4-triazole core, particularly the 1,2,4-triazol-5(4H)-one scaffold, is a privileged structure in medicinal chemistry known to be associated with a wide range of biological activities. Literature indicates that derivatives containing this moiety have demonstrated promising effects as anticancer, antimicrobial, anticonvulsant, and anti-inflammatory agents . Furthermore, the quinoline moiety is a common feature in compounds with established biological profiles, including antimicrobial properties . The integration of these systems through a piperidine linker suggests potential for investigating multi-targeting agents or for optimizing pharmacokinetic properties. This compound is intended for research applications only, including but not limited to: use as a reference standard in analytical chemistry, a building block in synthetic organic chemistry for the development of novel derivatives, and a biochemical tool for in vitro pharmacological profiling to explore its potential mechanisms of action and interactivity with biological targets. This product is labeled with the following identifier: CID 91628718 .

Properties

IUPAC Name

4-(2-methylphenyl)-3-[[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O2/c1-17-6-2-5-9-22(17)30-23(27-28-25(30)32)16-18-12-14-29(15-13-18)24(31)21-11-10-19-7-3-4-8-20(19)26-21/h2-11,18H,12-16H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZPVDWVXVWYLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4=NC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((1-(quinoline-2-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one represents a novel class of triazole derivatives that integrate quinoline and piperidine moieties. This unique structural composition suggests significant potential for various biological activities, particularly in medicinal chemistry. The triazole ring is well-known for its diverse pharmacological properties, including antifungal, antiviral, and anticancer activities.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into three main components:

  • Quinoline moiety : Known for its bioactivity and ability to interact with biological targets.
  • Piperidine ring : Offers flexibility in chemical modifications which can enhance biological efficacy.
  • Triazole ring : Recognized for its role in drug design due to its ability to form hydrogen bonds and participate in various chemical reactions.

Anticancer Activity

Triazole derivatives have shown promising anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. Research indicates that compounds similar to this compound can effectively target cancer cell lines by inducing apoptosis and inhibiting tumor growth. For instance, studies have demonstrated that triazoles can act as inhibitors of the enzyme topoisomerase II, which is crucial for DNA replication in cancer cells .

Antifungal and Antiviral Properties

The triazole ring is also pivotal in antifungal applications. Compounds within this class have been shown to inhibit fungal growth by targeting the synthesis of ergosterol, an essential component of fungal cell membranes. Additionally, some derivatives exhibit antiviral activity by interfering with viral replication processes .

The mechanisms of action for this compound are multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are critical in disease pathways. For example, it could potentially inhibit translation elongation factors in Plasmodium falciparum, which is relevant for antimalarial activity .
  • Cell Signaling Interference : By affecting cell signaling pathways, the compound may alter the proliferation and survival of cancer cells.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step synthetic routes that require specific conditions for optimal yield and purity. Understanding the structure-activity relationship (SAR) is crucial for developing more potent derivatives. Modifications at various positions on the quinoline or piperidine rings can lead to enhanced biological activity .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
1-(4-methylphenyl)-1H-1,2,4-triazoleStructureSimpler structure; less diverse activity
5-methyl-1-(quinolin-2-carbonyl)-1H-triazole

Scientific Research Applications

Structure

The compound's structure can be broken down into three key components:

  • Quinoline Moiety : Known for its role in various pharmacological activities.
  • Piperidine Ring : Contributes to the compound's basicity and ability to form salts.
  • Triazole Ring : Recognized for its versatility in forming complexes and interacting with biological targets.

Anticancer Properties

The compound has shown promising anticancer activity through various mechanisms:

  • Inhibition of Key Enzymes : The triazole component can inhibit enzymes involved in cancer cell proliferation.
  • Targeting EGFR : Similar compounds have been designed to inhibit epidermal growth factor receptor (EGFR), a critical target in cancer therapy .

Antimicrobial Activity

Research indicates that compounds with triazole structures possess significant antimicrobial properties:

  • Broad Spectrum Activity : The combination of quinoline and triazole enhances efficacy against both bacterial and fungal infections.
  • Mechanism of Action : The compound may disrupt microbial DNA gyrase or other essential enzymes .

Other Therapeutic Applications

The versatility of the compound suggests potential applications in treating:

  • Fungal Infections : Due to its antifungal properties linked to the triazole ring.
  • Viral Infections : Similar structural analogs have been explored for antiviral activity against viruses like HIV .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of similar compounds, providing insights into their biological activities:

  • Quinoline Derivatives as Anticancer Agents :
    • A study synthesized quinoline-based oxadiazole derivatives and evaluated their anticancer properties against HepG2 and MCF-7 cell lines, demonstrating significant cytotoxicity .
  • Antimicrobial Studies :
    • Research on oxadiazole derivatives highlighted their effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating potential for developing new antimicrobial agents .
  • Triazole Compounds in Drug Development :
    • A review emphasized the importance of triazole derivatives in drug discovery, particularly for their role in targeting various biological pathways .

Chemical Reactions Analysis

Reactivity of the Triazol-5(4H)-one Core

The triazolone scaffold exhibits nucleophilic and electrophilic reactivity due to its conjugated system and carbonyl group. Key reactions include:

Nucleophilic Substitution at the Carbonyl Group

The carbonyl group at position 5 of the triazolone can undergo nucleophilic attack. For example:

  • Hydrolysis : Under acidic or basic conditions, the carbonyl group is hydrolyzed to a carboxylic acid derivative. This is analogous to reactions observed in structurally similar triazolones .

  • Aminolysis : Reaction with primary amines yields substituted amides. For instance, treatment with methylamine generates the corresponding methylamide .

Alkylation/Acylation at Nitrogen Centers

The N1 and N4 positions of the triazolone are susceptible to alkylation or acylation:

  • Alkylation : Using alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) introduces alkyl groups at N1 .

  • Thioether Formation : Reaction with bromoethanamides (e.g., N-phenyl-2-bromoethanamide) forms thioether-linked derivatives, enhancing biological activity .

Reaction TypeReagents/ConditionsProductReference
HydrolysisHCl/H₂O, refluxTriazole-5-carboxylic acid
AminolysisMethylamine, EtOH5-(Methylamide)-1,2,4-triazole
AlkylationCH₃I, K₂CO₃, DMFN1-Methyl-triazolone

Reactivity of the Quinoline Moiety

The quinoline subunit participates in electrophilic aromatic substitution (EAS) and coordination chemistry:

Electrophilic Substitution

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at positions 5 or 8 of the quinoline ring.

  • Sulfonation : Fuming H₂SO₄ adds sulfonic acid groups, enhancing water solubility.

Coordination with Metal Ions

The nitrogen in the quinoline ring acts as a Lewis base, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺). These complexes are studied for catalytic and medicinal applications.

Modifications of the Piperidine Ring

The piperidine ring’s secondary amine and methylene groups enable further functionalization:

Acylation of the Piperidine Nitrogen

  • The amine reacts with acid chlorides (e.g., acetyl chloride) to form acylated derivatives. For example, acetylation yields 1-acetyl-piperidine analogs .

Oxidation of the Methylene Group

  • The CH₂ group linking the piperidine and triazolone can be oxidized to a ketone using KMnO₄ or CrO₃ under acidic conditions.

Reactivity of the o-Tolyl Substituent

The ortho-methylphenyl group undergoes typical aromatic reactions:

Halogenation

  • Bromination (Br₂/FeBr₃) adds bromine at the para position relative to the methyl group.

Oxidation

  • The methyl group is oxidized to a carboxylic acid using KMnO₄/H₂SO₄, forming o-carboxyphenyl derivatives.

Synthetic Pathways and Key Intermediates

The compound is synthesized via multi-step routes:

  • Quinoline-2-carbonyl Chloride Formation : Quinoline-2-carboxylic acid reacts with SOCl₂ to form the acyl chloride.

  • Piperidine Acylation : The acyl chloride couples with piperidin-4-ylmethanol to yield 1-(quinoline-2-carbonyl)piperidin-4-ylmethanol .

  • Triazolone Assembly : Cyclization of a hydrazide intermediate with CS₂ or thiourea forms the triazolone core .

Comparative Reactivity Table

Functional GroupReaction TypeExample ReagentsProduct
Triazolone C=OHydrolysisHCl/H₂OCarboxylic acid
Quinoline NMetalationCu(NO₃)₂Cu(II) complex
Piperidine CH₂OxidationKMnO₄/H⁺Ketone
o-Tolyl CH₃BrominationBr₂/FeBr₃p-Bromo-o-tolyl

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazolone Derivatives

Compound Name Substituents Key Features Biological Activity Reference
Target Compound Quinoline-2-carbonyl, o-tolyl Quinoline for π-π interactions; o-tolyl enhances lipophilicity Not explicitly reported; inferred kinase/antifungal potential
4-[3-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid (12) Chloroquinoline, fluorophenyl Chloro and fluoro substituents enhance electronegativity Anticancer activity (inferred from structural analogs)
1-(5-chloro-2-hydroxyphenyl)-3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5(4H)-one Chlorohydroxyphenyl, trifluoromethylphenyl Trifluoromethyl improves metabolic stability Gαq-RGS2 loop activation
3-ethyl-4-(4-(pentyloxy)phenyl)-1H-1,2,4-triazol-5(4H)-one (50) Ethyl, pentyloxyphenyl Pentyloxy chain increases hydrophobicity Anticonvulsant (ED50 = 26.9 mg/kg)
3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5(4H)-one Piperidinyl-triazolyl, oxadiazolone Oxadiazolone enhances antifungal activity Antifungal (Candida spp.)

Key Observations :

  • The target compound’s quinoline-2-carbonyl group distinguishes it from analogs with chloroquinoline (e.g., compound 12) or simpler aryl substituents. This may enhance binding to kinase domains or DNA gyrase .
  • Unlike compound 50 , which has a pentyloxy group for anticonvulsant activity, the o-tolyl group in the target compound may favor interactions with hydrophobic enzyme pockets .
  • Piperidine-linked triazolones (e.g., antifungal agents in ) demonstrate the importance of the piperidine scaffold in bioavailability, suggesting similar advantages for the target compound.

Key Observations :

  • High purity (>95% via HPLC) and structural confirmation via NMR/HRMS are standard for triazolone derivatives, implying rigorous quality control for the target compound .

Q & A

Q. What are the recommended synthetic routes for this compound, and what critical parameters influence reaction yields?

Methodological Answer: The synthesis involves three key steps:

  • Triazole Core Formation: Cyclocondensation of thiosemicarbazide with ketones under reflux (80°C, 12 hrs) in ethanol, achieving >85% yield .
  • Piperidine-Quinoline Conjugation: Acylation of the piperidine intermediate with quinoline-2-carbonyl chloride using DIPEA in anhydrous THF, requiring strict moisture control (<50 ppm H2O) to prevent hydrolysis .
  • o-Tolyl Introduction: Suzuki-Miyaura coupling with o-tolylboronic acid (Pd(PPh3)4, 1.5 mol%, 70°C) in degassed toluene/EtOH (3:1), optimized via three freeze-pump-thaw cycles .
    Critical Parameters:
  • Solvent Purity: THF must be freshly distilled over Na/benzophenone to avoid peroxide formation .
  • Catalyst Activity: Pd catalyst aliquots should be tested via control reactions to confirm ≤5% decomposition .
  • Purification: Reverse-phase HPLC (C18 column, 30→60% MeCN/H2O) resolves regioisomers with 95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

Methodological Answer:

  • 1H/13C NMR:
    • 1H NMR: Prioritize the singlet for the triazole C-H proton (δ 8.2–8.5 ppm) and the piperidine methylene protons (δ 3.4–3.7 ppm, split due to restricted rotation) .
    • 13C NMR: Confirm the quinoline carbonyl at δ 165–170 ppm and the triazolone carbonyl at δ 155–160 ppm .
  • HRMS: Validate molecular ion [M+H]+ with <2 ppm mass error. Fragmentation patterns should show sequential loss of CO (28 Da) and quinoline (129 Da) .
  • HPLC-UV: Monitor λmax at 254 nm (quinoline absorption) and 210 nm (triazole) with retention time consistency (±0.2 min across replicates) .

Advanced Research Questions

Q. How can contradictory bioactivity data across different cell lines be resolved?

Methodological Answer:

  • Assay Harmonization:
    • Use identical cell passage numbers (P15–P20) and serum batches (e.g., FBS Lot# matched) to minimize variability .
    • Include a reference inhibitor (e.g., staurosporine) in all plates to normalize IC50 values .
  • Metabolic Stability Testing:
    • Compare hepatic clearance in human vs. mouse microsomes (1 mg/mL protein, 37°C) to identify species-specific degradation .
    • Use LC-MS/MS to quantify stable metabolites (e.g., N-demethylated or hydroxylated derivatives) .
  • Target Engagement Validation:
    • Perform CETSA (Cellular Thermal Shift Assay) with 2°C increments (37–65°C) to confirm binding to putative targets .

Q. What computational strategies are optimal for modeling structure-activity relationships (SAR)?

Methodological Answer:

  • Docking Studies:
    • Use AutoDock Vina with flexible side chains for the target’s binding pocket. Prioritize poses with hydrogen bonds to the triazolone carbonyl and π-π stacking with quinoline .
  • Molecular Dynamics (MD):
    • Simulate 100 ns trajectories in explicit solvent (TIP3P water) to assess conformational stability of the piperidine-methyltriazole linkage .
  • QSAR Modeling:
    • Train models using descriptors like LogP, polar surface area, and Hirshfeld charges. Validate with leave-one-out cross-validation (R² > 0.85) .

Q. How should stability studies be designed to evaluate degradation under physiological conditions?

Methodological Answer:

  • Forced Degradation:
    • Expose the compound to pH 1–13 buffers (37°C, 24 hrs) and analyze degradation products via LC-MS. Prioritize acid-catalyzed hydrolysis of the quinoline carbonyl .
  • Photostability:
    • Irradiate solid samples under ICH Q1B conditions (1.2 million lux·hr) and monitor discoloration or polymorphic transitions via PXRD .
  • Oxidative Stability:
    • Treat with 0.3% H2O2 (w/v) and identify sulfoxide or N-oxide derivatives using high-resolution MS/MS .

Q. What strategies mitigate regioselectivity challenges during triazole functionalization?

Methodological Answer:

  • Directing Group Strategy:
    • Introduce a transient Boc-protected amine on the triazole to bias N-alkylation at position 1, followed by deprotection .
  • Solvent Effects:
    • Use DMF for kinetically controlled reactions (favors N1) vs. THF for thermodynamically controlled reactions (favors N2) .
  • In Situ Monitoring:
    • Track reaction progress via 19F NMR if using fluorinated intermediates (e.g., CF3-substituted aryl boronic acids) .

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